molecular formula C8H7FNNaO4S B15134462 Sodium 2-fluoro-5-(methylsulfamoyl)benzoate

Sodium 2-fluoro-5-(methylsulfamoyl)benzoate

Cat. No.: B15134462
M. Wt: 255.20 g/mol
InChI Key: JNSKKCRRPCHEOA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of Sodium 2-fluoro-5-(methylsulfamoyl)benzoate involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of high-quality reagents and catalysts is crucial in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-fluoro-5-(methylsulfamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The fluorine atom and the methylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzoate derivatives, while substitution reactions can introduce a variety of functional groups onto the benzoate backbone.

Scientific Research Applications

Sodium 2-fluoro-5-(methylsulfamoyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Sodium 2-fluoro-5-(methylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfamoyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-fluoro-5-(methylsulfamoyl)benzoate: shares similarities with other fluorinated benzoate salts and sulfonamide derivatives.

    Fluorinated Benzoates: These compounds have similar structural features but may differ in their specific functional groups and reactivity.

    Sulfonamide Derivatives: These compounds contain the sulfonamide group, which imparts unique properties and reactivity.

Uniqueness

What sets this compound apart is its combination of a fluorine atom and a methylsulfamoyl group on the benzoate backbone. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7FNNaO4S

Molecular Weight

255.20 g/mol

IUPAC Name

sodium;2-fluoro-5-(methylsulfamoyl)benzoate

InChI

InChI=1S/C8H8FNO4S.Na/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12;/h2-4,10H,1H3,(H,11,12);/q;+1/p-1

InChI Key

JNSKKCRRPCHEOA-UHFFFAOYSA-M

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)[O-].[Na+]

Origin of Product

United States

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